molecular formula C18H21FN2O2S B7068715 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide

Cat. No.: B7068715
M. Wt: 348.4 g/mol
InChI Key: WEAHFSPLLWYLLZ-UHFFFAOYSA-N
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Description

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and an oxane carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-12-16(24-13(2)21-12)11-20-17(22)18(6-8-23-9-7-18)14-4-3-5-15(19)10-14/h3-5,10H,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHFSPLLWYLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2(CCOCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Oxane Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or fluorophenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiazole or fluorophenyl derivatives.

Scientific Research Applications

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide can be compared with other similar compounds, such as:

    N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-chlorophenyl)oxane-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-bromophenyl)oxane-4-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

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